molecular formula C10H13NO3S2 B13790639 N-(3-Thienylcarbonyl)-DL-methionine CAS No. 97692-58-5

N-(3-Thienylcarbonyl)-DL-methionine

Cat. No.: B13790639
CAS No.: 97692-58-5
M. Wt: 259.3 g/mol
InChI Key: AQCNLDXJHBQKRG-UHFFFAOYSA-N
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Description

N-(3-Thienylcarbonyl)-DL-Methionine is a chemically modified derivative of DL-methionine, an essential sulfur-containing amino acid. This compound features a thiophene ring (a five-membered aromatic heterocycle with sulfur) attached via a carbonyl group to the amino group of DL-methionine. Such acylated derivatives of methionine are often synthesized to alter solubility, stability, or bioavailability for specific industrial or pharmaceutical applications.

Properties

CAS No.

97692-58-5

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

4-methylsulfanyl-2-(thiophene-3-carbonylamino)butanoic acid

InChI

InChI=1S/C10H13NO3S2/c1-15-4-3-8(10(13)14)11-9(12)7-2-5-16-6-7/h2,5-6,8H,3-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

AQCNLDXJHBQKRG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Thienylcarbonyl)-DL-methionine typically involves the reaction of 3-thiophenecarboxylic acid with DL-methionine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Thienylcarbonyl)-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Thienylcarbonyl)-DL-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Thienylcarbonyl)-DL-methionine involves its interaction with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the methionine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Acetyl-DL-Methionine
  • Structure: Features an acetyl group (-COCH₃) attached to the amino group of DL-methionine.
  • Applications : Used as a pharmaceutical intermediate and biochemical reagent due to enhanced stability and reduced reactivity compared to free methionine .
N-Propionylmethionine
  • Structure : Contains a propionyl group (-COCH₂CH₃) instead of the thienylcarbonyl moiety.
  • Applications : Primarily utilized in specialty chemical synthesis. Its longer alkyl chain may improve lipid solubility compared to acetylated forms .
DL-Methionine Hydroxy Analogue (MHA)
  • Structure: Replaces the amino group with a hydroxyl group, forming a hydroxy acid (e.g., methionine hydroxy analogue-free acid, MHA-FA).
  • Applications : Widely used in animal feed as a methionine source. Exhibits ~65–81% bioefficacy relative to DL-methionine in poultry and ducks .

Bioefficacy in Animal Nutrition

Comparative studies highlight significant differences in biological efficiency among methionine derivatives:

Compound Bioefficacy Relative to DL-Methionine Key Findings References
DL-Methionine 100% (Reference) Standard for methionine supplementation in feed; optimal growth performance in poultry and swine .
Hydroxy-Methionine 100% (Non-inferior) Non-inferior to DL-methionine in broiler chickens for weight gain and feed intake .
MHA-FA 65–81% Lower bioefficacy in ducks (65%) and broilers (79–81%) due to metabolic conversion inefficiencies .
N-Acetyl-DL-Methionine Not quantified Used in pharmaceuticals; lacks feed applications due to poor absorption in animals .

Physicochemical Properties

  • Solubility : DL-methionine exhibits moderate aqueous solubility (e.g., 5.6 g/L at 25°C), while acylated derivatives like N-acetyl-DL-methionine show improved solubility due to reduced polarity .
  • Crystallization : DL-methionine forms layered van der Waals crystals, whereas acylated derivatives may adopt distinct polymorphic structures influenced by substituents .
  • Stability : Acylation (e.g., acetyl or thienylcarbonyl groups) enhances resistance to oxidative degradation compared to free methionine, which is prone to forming sulfoxide derivatives .

Biological Activity

N-(3-Thienylcarbonyl)-DL-methionine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group attached to a carbonyl moiety and methionine, which is an essential amino acid. The presence of the thienyl ring is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of methionine, including this compound, exhibit antimicrobial properties. A study indicated that certain thienyl derivatives possess activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were reported to be effective, suggesting that modifications in the structure can enhance their antimicrobial efficacy.

Anticancer Potential

Several studies have highlighted the anticancer potential of thienyl derivatives. For instance, compounds containing thienyl moieties have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, such as K562 leukaemia cells . The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Antioxidant Activity : Methionine derivatives are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Modulation of Signaling Pathways : Thienyl derivatives can influence various signaling pathways involved in cell growth and apoptosis, such as NF-κB pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thienyl derivatives, including this compound. The results showed that this compound had significant bactericidal effects against both S. aureus and MRSA isolates, with MIC values indicating strong efficacy .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thienyl derivatives, this compound was found to reduce cell viability in various cancer cell lines. The study reported IC50 values indicating potent cytotoxicity against breast cancer cells (MDA-MB-231) at concentrations as low as 10 μM .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialS. aureus12.9 μM
AntimicrobialMRSA25.9 μM
AnticancerMDA-MB-23110 μM
AnticancerK562 (Leukemia)8.11 μM

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